(2S)-2-Methyl-5-phenylpyrrolidine
Description
(2S)-2-Methyl-5-phenylpyrrolidine (CAS: 1860017-96-4) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.248 g/mol. It features a methyl substituent at the 2-position and a phenyl group at the 5-position of the pyrrolidine ring.
Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-5-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUSZADPSPPGFA-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
(2S,5S)-2-Ethyl-5-phenylpyrrolidine
- Molecular Formula : C₁₂H₁₇N (MW: ~175.27 g/mol).
- Key Differences :
- Substituent at the 2-position is an ethyl group instead of methyl, increasing steric bulk and lipophilicity (predicted logP ~2.8 vs. ~2.3 for the methyl analogue).
- Synthesis : Achieved via a multi-step enzymatic and diastereoselective route using borane-ammonia complexes in dimethyl sulfoxide (DMSO) at pH 7.5 and 30°C. This method emphasizes stereochemical control, critical for pharmaceutical intermediates .
(2S,5S)-Methyl 5-Phenylpyrrolidine-2-carboxylate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂ (MW: 241.71 g/mol).
- Key Differences: Contains a methyl ester at the 2-position and a hydrochloride salt, altering solubility and reactivity. Storage: Requires refrigeration (2–8°C), contrasting with the parent compound’s room-temperature stability.
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine
- Molecular Formula : C₁₁H₁₃ClN₂ (MW: 208.69 g/mol).
- Key Differences: Replaces the phenyl group with a pyridine ring and introduces a chloro substituent, enhancing electronic diversity. Applications: Limited to laboratory research, highlighting its role in medicinal chemistry exploration .
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for (2S)-2-Methyl-5-phenylpyrrolidine, and how can researchers optimize reaction conditions?
Methodological Answer:
Q. How can researchers validate the stereochemical purity of this compound?
Methodological Answer:
- Analytical Workflow :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (95:5) to resolve enantiomers; compare retention times against known standards .
- Optical Rotation : Measure and cross-reference with literature values (e.g., PubChem data for structurally similar Fmoc-protected pyrrolidines) .
- X-ray Diffraction : For absolute configuration confirmation, crystallize the compound and analyze using single-crystal X-ray diffraction .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
Methodological Answer:
- Precautionary Measures :
- Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact, as toxicity profiles are undefined .
- Avoid dust generation during weighing; employ solvent-wet techniques or closed systems .
- Store in airtight containers under inert gas (N) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?
Methodological Answer:
- Data Reconciliation Framework :
- Replicate Studies : Ensure consistent assay conditions (e.g., receptor binding assays at pH 7.4, 25°C) .
- Structure-Activity Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-bromophenyl analogs) using molecular docking simulations .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers or methodological biases .
Q. What strategies are effective for assessing the environmental persistence of this compound?
Methodological Answer:
- Ecotoxicity Workflow :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water .
- Bioaccumulation Potential : Calculate logP (e.g., via HPLC-derived retention times) to estimate partitioning into lipid tissues .
- Mobility Studies : Perform column leaching experiments with varying soil pH (4–9) to assess groundwater contamination risk .
Q. How can researchers optimize the enantioselective synthesis of this compound for large-scale production?
Methodological Answer:
- Scale-Up Strategies :
- Catalyst Screening : Test Ru(II)/Josiphos catalysts for improved turnover numbers (TON >10,000) .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce racemization .
- Quality Control : Use inline FTIR to monitor reaction progress and automate purification (e.g., simulated moving bed chromatography) .
Q. What advanced techniques are recommended for studying this compound’s interactions with neurological targets?
Methodological Answer:
- Pharmacological Profiling :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to dopamine receptors (e.g., DR) at varying concentrations .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution to identify binding pockets .
- In Silico Screening : Use molecular dynamics simulations (AMBER/CHARMM) to predict off-target effects .
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